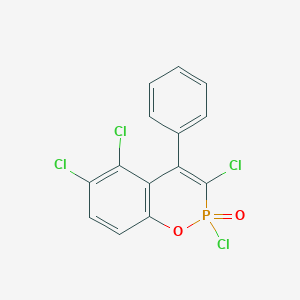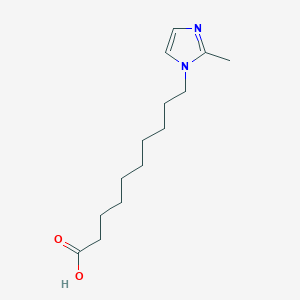
10-(2-Methyl-1H-imidazol-1-yl)decanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Methyl-1H-imidazol-1-yl)decanoic acid is a synthetic compound that features an imidazole ring substituted with a methyl group at the 2-position and a decanoic acid chain at the 10-position. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid typically involves the cyclization of amido-nitriles to form the imidazole ring, followed by the attachment of the decanoic acid chain. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often utilize scalable reactions and robust purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions: 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution can produce various functionalized imidazole derivatives .
科学的研究の応用
10-(2-Methyl-1H-imidazol-1-yl)decanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The decanoic acid chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
類似化合物との比較
2-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
Decanoic Acid: A fatty acid that shares the decanoic acid chain but lacks the imidazole ring.
1-Methylimidazole: Another imidazole derivative with a methyl group at the 1-position.
Uniqueness: 10-(2-Methyl-1H-imidazol-1-yl)decanoic acid is unique due to the combination of the imidazole ring and the decanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
872729-53-8 |
|---|---|
分子式 |
C14H24N2O2 |
分子量 |
252.35 g/mol |
IUPAC名 |
10-(2-methylimidazol-1-yl)decanoic acid |
InChI |
InChI=1S/C14H24N2O2/c1-13-15-10-12-16(13)11-8-6-4-2-3-5-7-9-14(17)18/h10,12H,2-9,11H2,1H3,(H,17,18) |
InChIキー |
RCDAORBGVHNUAO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)
![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)
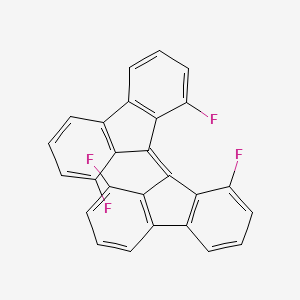
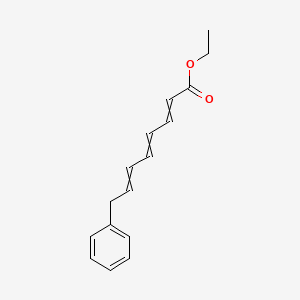

![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)

![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
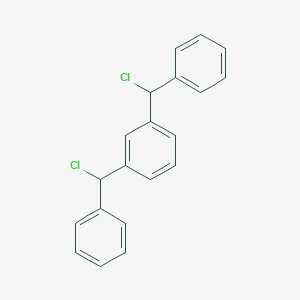
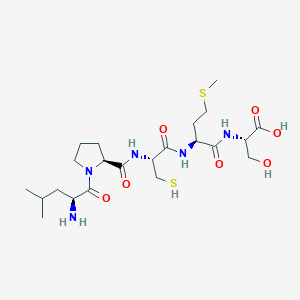
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
